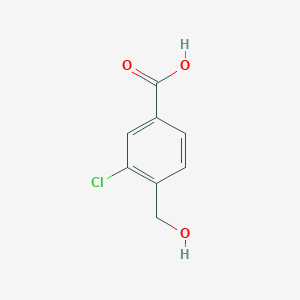

3-Chloro-4-(hydroxymethyl)benzoic acid

Description

BenchChem offers high-quality 3-Chloro-4-(hydroxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(hydroxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXVJBXREBFMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)benzoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Chloro-4-(hydroxymethyl)benzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available experimental data for this specific compound, this guide will also draw logical comparisons with its close structural analog, 3-Chloro-4-hydroxybenzoic acid, to provide a broader context for researchers.

Core Identification and Physicochemical Properties

3-Chloro-4-(hydroxymethyl)benzoic acid is a substituted benzoic acid derivative. Its core structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a hydroxymethyl group.

Table 1: Physicochemical Properties of 3-Chloro-4-(hydroxymethyl)benzoic acid and its Structural Analog

| Property | 3-Chloro-4-(hydroxymethyl)benzoic acid | 3-Chloro-4-hydroxybenzoic acid |

| CAS Number | 1594779-14-2[1] | 3964-58-7[2] |

| Molecular Formula | C₈H₇ClO₃[3] | C₇H₅ClO₃[2] |

| Molecular Weight | 186.59 g/mol [1][4] | 172.57 g/mol [2] |

| Melting Point | Data not available | 171-173 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Predicted XlogP | 1.4[3] | 2.3 |

| Appearance | Data not available | White to beige crystalline powder[2] |

Structural and Spectroscopic Information

The key structural feature of 3-Chloro-4-(hydroxymethyl)benzoic acid is the presence of the hydroxymethyl (-CH₂OH) group at the 4-position, which distinguishes it from the more commonly documented 3-Chloro-4-hydroxybenzoic acid. This seemingly minor difference can significantly impact the compound's reactivity, solubility, and biological activity.

While specific spectral data for 3-Chloro-4-(hydroxymethyl)benzoic acid is not widely published, one could predict the following characteristic signals in its NMR and IR spectra:

-

¹H NMR: Signals corresponding to the aromatic protons, a singlet for the benzylic protons of the hydroxymethyl group, and broad singlets for the hydroxyl and carboxylic acid protons.

-

¹³C NMR: Resonances for the seven aromatic carbons (five CH and two quaternary) and one for the benzylic carbon.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Cl stretching frequencies.

Synthesis of Chloro-Substituted Benzoic Acids: A General Overview

While a specific, validated protocol for the synthesis of 3-Chloro-4-(hydroxymethyl)benzoic acid is not readily found in peer-reviewed literature, general methods for the synthesis of chloro-substituted benzoic acids can be adapted. Common strategies include the oxidation of corresponding toluenes, Sandmeyer reactions of anilines, and hydrolysis of benzotrichlorides.[5]

A plausible synthetic route to 3-Chloro-4-(hydroxymethyl)benzoic acid could involve the selective oxidation of the methyl group of 3-chloro-4-methylbenzyl alcohol or the reduction of the corresponding aldehyde or ester.

A related patent describes a one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst, which could potentially be adapted.[6] Another patent details the synthesis of 4-chloromethyl benzoic acid chlorides from 4-hydroxymethyl-benzoic acids using oxalyl chloride or thionyl chloride.[7]

Proposed Synthetic Pathway

The following diagram illustrates a hypothetical, multi-step synthesis of 3-Chloro-4-(hydroxymethyl)benzoic acid starting from a commercially available precursor. This pathway is based on established organic chemistry reactions but has not been experimentally validated for this specific target molecule.

Caption: Proposed multi-step synthesis of 3-Chloro-4-(hydroxymethyl)benzoic acid.

Potential Applications and Research Interest

Substituted benzoic acids are crucial building blocks in the synthesis of a wide range of biologically active molecules. The structural analog, 3-Chloro-4-hydroxybenzoic acid, is a known intermediate in the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.[2] It is also used in the polymer industry and as a reagent in analytical chemistry.[2]

Given these applications for the "hydroxy" analog, it is reasonable to hypothesize that 3-Chloro-4-(hydroxymethyl)benzoic acid could serve as a valuable intermediate in several areas:

-

Drug Discovery: The hydroxymethyl group can be a site for further functionalization, allowing for the synthesis of ester or ether derivatives with potentially novel pharmacological properties. It could be a precursor for creating libraries of compounds for screening against various biological targets.

-

Materials Science: The bifunctional nature of the molecule (a carboxylic acid and an alcohol) makes it a potential monomer for the synthesis of specialty polyesters or other polymers with unique properties.

-

Agrochemicals: Similar to its analog, it could be a precursor for new herbicides or fungicides.

The biosynthesis of 3-chloro-4-hydroxybenzoic acid has been studied in the cyanobacterium Fischerella ambigua, where it serves as a precursor to polychlorinated aromatic compounds.[8][9] This highlights the natural occurrence of this structural motif and its relevance in biochemical pathways.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Chloro-4-(hydroxymethyl)benzoic acid is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

For the structural analog, 3-Chloro-4-hydroxybenzoic acid, the GHS hazard statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is prudent to assume that 3-Chloro-4-(hydroxymethyl)benzoic acid may have a similar hazard profile.

General Laboratory Workflow for Handling Novel Compounds

The following diagram outlines a standard workflow for receiving, handling, and characterizing a novel or poorly documented chemical like 3-Chloro-4-(hydroxymethyl)benzoic acid.

Caption: Standard workflow for handling and characterizing a novel chemical compound.

Conclusion

3-Chloro-4-(hydroxymethyl)benzoic acid represents a potentially valuable but currently under-documented chemical entity. Its structural similarity to the well-characterized 3-Chloro-4-hydroxybenzoic acid suggests a range of possible applications in pharmaceuticals, agrochemicals, and materials science. However, the lack of comprehensive experimental data necessitates a cautious and thorough approach by researchers. Any work with this compound should begin with rigorous characterization and adherence to strict safety protocols. This guide serves as a foundational resource, highlighting both the known aspects of this molecule and the existing knowledge gaps, thereby pointing the way for future research and development.

References

-

PubChem. Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7). [Link]

- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

PubChemLite. 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3). [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. [Link]

-

R Discovery. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. [Link]

- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

CP Lab Safety. 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, 1 mg. [Link]

- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)

-

PubChem. 3-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-Chloro-4-(hydroxymethyl)benzoic acid - [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 7. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 8. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

3-Chloro-4-(hydroxymethyl)benzoic acid chemical structure analysis

This guide provides an in-depth technical analysis of 3-Chloro-4-(hydroxymethyl)benzoic acid , a high-value bifunctional intermediate used in medicinal chemistry for the synthesis of bioactive heterocycles and as a linker in fragment-based drug discovery (FBDD).

CAS: 59663-38-6 (Free Acid) | Formula:

Chemical Identity & Structural Logic

This molecule represents a "privileged scaffold" due to its orthogonal reactivity. It possesses three distinct chemical handles, allowing for sequential, selective derivatization:

-

Carboxylic Acid (C1): A hard electrophile (after activation) or H-bond donor.

-

Aryl Chloride (C3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), providing steric influence on the adjacent hydroxymethyl group.

-

Primary Alcohol (C4-Methyl): A nucleophilic center capable of oxidation to an aldehyde (for reductive amination) or conversion to a leaving group (for alkylation).

Physicochemical Profile (Predicted)

| Property | Value | Structural Implication |

| pKa (Acid) | 3.8 – 4.0 | The 3-Cl electron-withdrawing group (EWG) slightly increases acidity vs. benzoic acid (pKa 4.2). |

| pKa (Alcohol) | ~15.5 | Typical primary benzylic alcohol. |

| LogP | 1.4 – 1.6 | Moderate lipophilicity; suitable for oral drug fragments. |

| H-Bond Donors | 2 | Carboxylic -OH, Alcohol -OH. |

| H-Bond Acceptors | 3 | Carbonyl O, Hydroxyl O, Alcohol O. |

Synthesis Protocol: The Oxidative Functionalization Route

While direct formylation of chlorobenzoic acids is possible, the most robust laboratory-scale synthesis utilizes 3-chloro-4-methylbenzoic acid as the starting material. This route avoids the over-oxidation risks associated with permanganate and allows for intermediate purification.

Reaction Scheme (DOT Visualization)

The following diagram outlines the critical pathway from the methyl precursor to the target hydroxymethyl compound, including a divergence for phthalide formation.

Detailed Methodology

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

-

Reagents: Methyl 3-chloro-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

-

Solvent: Trifluoromethylbenzene (PhCF

) is preferred over CCl -

Protocol: Degas the solvent. Add reagents and heat to reflux (or irradiate with visible light) until starting material is consumed (TLC monitoring).

-

Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination.

Step 2: Silver-Assisted Hydrolysis

-

Rationale: Direct basic hydrolysis of the benzyl bromide can lead to elimination or polymerization. Silver nitrate (AgNO

) facilitates an S -

Protocol: Dissolve the crude bromide in acetone/water (4:1). Add AgNO

(1.1 eq). Stir at RT for 2-4 hours. Filter off the AgBr precipitate. -

Alternative: For cost-efficiency, reflux with CaCO

in dioxane/water.

Step 3: Selective Saponification

-

Reagents: LiOH (2.5 eq), THF/Water (1:1).

-

Protocol: Cool to 0°C. Add LiOH. Monitor carefully. The goal is to hydrolyze the methyl ester without inducing Cannizzaro-type disproportionation or lactonization (though lactonization requires acidic workup).

-

Workup: Carefully adjust pH to ~4.0 with 1N HCl. Extract with Ethyl Acetate. Do not acidify below pH 2, as this promotes cyclization to 6-chlorophthalide.

Reactivity & Applications in Drug Discovery

The unique geometry of 3-chloro-4-(hydroxymethyl)benzoic acid makes it a versatile intermediate.

The "Orthogonal" Linker Strategy

In PROTACs and Antibody-Drug Conjugates (ADCs), linkers must be stable yet attachable to two different warheads.

-

The Chloride Effect: The chlorine atom at C3 provides steric bulk that twists the phenyl ring relative to substituents at C4. This can improve the solubility of the final drug molecule by disrupting planar stacking (the "Magic Methyl" effect, but with Chlorine).

-

Derivatization Map:

Precursor to Benzoxaboroles

Benzoxaboroles (e.g., Crisaborole) are a class of boron-containing anti-inflammatory and antimicrobial agents.

-

Mechanism: The hydroxymethyl group is a key precursor.

-

Workflow:

-

Protect the alcohol (e.g., TBS ether).

-

Convert the Aryl-Cl to Aryl-B(OR)

via Miyaura borylation. -

Deprotect the alcohol.

-

Intramolecular cyclization between the boron and the benzylic oxygen forms the oxaborole ring.

-

Safety & Handling

-

Lachrymator Risk: The intermediate 3-chloro-4-(bromomethyl)benzoate is a potent lachrymator (tear gas agent). All reactions involving the bromination step must be performed in a well-ventilated fume hood.

-

Skin Sensitization: Benzoic acid derivatives can cause contact dermatitis. Wear nitrile gloves and long sleeves.

-

Storage: Store the final product in a cool, dry place. The hydroxymethyl group is susceptible to slow oxidation to the aldehyde if exposed to air/light over long periods.

References

-

PubChem. "3-chloro-4-(hydroxymethyl)benzoic acid (Compound)." National Library of Medicine. Link

-

BenchChem. "Synthesis of Chloro-Substituted Benzoic Acids: Technical Support Guide." BenchChem Technical Resources. Link

-

Sigma-Aldrich. "Wohl-Ziegler Bromination Protocol." MilliporeSigma Technical Library. Link

-

ChemicalBook. "Properties of 3-Chloro-4-(hydroxymethyl)benzoic acid derivatives." ChemicalBook Database. Link

-

GuideChem. "Applications of Chloro-hydroxybenzaldehydes in Organic Synthesis." GuideChem Industry Reports. Link

Strategic Applications of Chlorobenzoic Acid Derivatives: From Defect Engineering in MOFs to Bifunctional Linkers in MedChem

Topic: Applications of Chlorobenzoic Acid Linkers in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary

Chlorobenzoic acid (CBA) derivatives—specifically 2-, 3-, and 4-chlorobenzoic acid—occupy a unique niche in organic synthesis and materials science.[1] Unlike simple alkyl spacers, these molecules offer a rigid aromatic scaffold with dual-mode orthogonality : the carboxylic acid moiety (-COOH) provides a standard anchor for ester/amide formation, while the aryl chloride (-Cl) serves as a latent handle for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (

This guide moves beyond basic textbook definitions to explore the high-value applications of CBA linkers: defect engineering in Metal-Organic Frameworks (MOFs) , where they act as "modulators" to control porosity; and Medicinal Chemistry , where they serve as robust, metabolically stable bifunctional building blocks for PROTACs and bioconjugates.

Part 1: Mechanistic Principles of the CBA Scaffold

The Orthogonality Advantage

The utility of chlorobenzoic acid lies in the reactivity gap between its two functional groups.

-

The Carboxylic Acid (-COOH): Reacts under mild conditions (EDC/NHS coupling, Steglich esterification) to attach to a resin, a protein, or a drug pharmacophore.

-

The Aryl Chloride (-Cl): Unlike bromides or iodides, the aryl chloride is relatively inert to standard nucleophiles and mild reducing agents. It requires specific activation (e.g., Pd-catalysis with bulky phosphine ligands) to react.

This stability allows researchers to install the linker and perform complex transformations on the -COOH end without disturbing the -Cl handle, effectively "caging" the cross-coupling site for late-stage functionalization.

Electronic Considerations

The position of the chlorine atom dictates reactivity:

-

2-Chlorobenzoic Acid (Ortho): Steric hindrance from the ortho-chloro group can impede amide coupling at the carboxylic acid but accelerates

reactions due to inductive electron withdrawal close to the reaction center. -

4-Chlorobenzoic Acid (Para): The most common isomer for MOF synthesis and linear linkers. It offers a linear geometry crucial for maintaining structural fidelity in crystal lattices and rigid PROTAC designs.

Part 2: Chlorobenzoic Acids in Metal-Organic Frameworks (MOFs)

In the synthesis of Zirconium-based MOFs (like the ubiquitous UiO-66 ), 4-chlorobenzoic acid is not merely a passive component; it is a Modulator .[2]

The Modulation Mechanism

Standard MOF synthesis involves a metal node (Zr cluster) and a ditopic linker (Terephthalic acid). If the reaction proceeds too fast, the MOF precipitates as amorphous powder.

-

Role of CBA: 4-Chlorobenzoic acid acts as a "monotopic" competitor. It binds to the Zr cluster, slowing down the nucleation rate.

-

Defect Engineering: Because CBA has only one binding site, it creates "missing linker" defects. These defects increase the pore size and catalytic activity of the MOF. The chloro- group specifically induces electronic effects that alter the Lewis acidity of the Zr node [1].

Visualization: Competitive Modulation Pathway

The following diagram illustrates how CBA competes with the standard linker to control crystal growth.

Figure 1: Mechanism of defect engineering in UiO-66 synthesis using 4-chlorobenzoic acid as a competitive modulator.

Part 3: Medicinal Chemistry & Bioconjugation[3][4][5][6]

Rigid Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) often fail due to poor pharmacokinetic (PK) properties caused by flexible PEG chains. Replacing flexible chains with rigid aromatic linkers can improve cell permeability and metabolic stability [2].

-

Application: 4-Chlorobenzoic acid is used to synthesize biaryl linkers . The acid is coupled to the E3 ligase ligand, and the chloride is coupled (via Suzuki) to the Warhead (protein of interest ligand).

-

Benefit: The aromatic ring restricts conformational freedom, potentially reducing the entropic penalty of ternary complex formation.

The "Latent Handle" Strategy

In diversity-oriented synthesis, a scaffold containing a chlorobenzoic ester can be carried through multiple synthetic steps. The chlorine remains inert until activated by a specific catalyst system (e.g.,

Part 4: Experimental Protocols

Protocol A: Defect-Engineered Synthesis of UiO-66 (MOF)

This protocol uses 4-chlorobenzoic acid to induce catalytic defects in the framework.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve

(0.54 mmol) in 10 mL of DMF. Sonicate until clear. -

Modulator Addition: Add 4-chlorobenzoic acid (10 to 50 equivalents relative to Zr).

-

Note: Higher equivalents = more defects and larger pore volume.

-

-

Linker Addition: Add terephthalic acid (0.54 mmol) and stir at room temperature for 15 minutes.

-

Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave. Heat at 120°C for 24 hours .

-

Workup: Cool to room temperature. Centrifuge the white precipitate.[4]

-

Activation: Wash 3x with DMF and 3x with methanol. Soak in methanol for 24 hours to exchange pore solvent. Dry under vacuum at 100°C.

Validation:

-

PXRD: Check for peak broadening (indicative of small particle size) and slight shifts in low-angle peaks corresponding to defects.

-

BET Surface Area: A defect-rich sample should show surface areas >1400

(standard UiO-66 is ~1100

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This protocol activates the "inert" aryl chloride handle of a chlorobenzoic ester.

Reagents:

-

Substrate: Methyl 4-chlorobenzoate (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst:

(2 mol%) -

Ligand: XPhos or SPhos (4 mol%) - Crucial for activating aryl chlorides.

-

Base:

(2.0 equiv) -

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the aryl chloride, boronic acid, base, and Pd/Ligand system. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed Toluene/Water via syringe.

-

Reaction: Heat to 100°C with vigorous stirring for 12 hours.

-

Checkpoint: Monitor by TLC.[5] The starting material (chloride) is less polar than the biaryl product.

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Part 5: Data Summary & Workflow Visualization

Comparison of Halobenzoic Acid Linkers

| Property | 4-Chlorobenzoic Acid | 4-Bromobenzoic Acid | 4-Iodobenzoic Acid |

| Cost | Low | Medium | High |

| Stability | High (Resists incidental reduction) | Medium | Low (Light sensitive) |

| Reactivity ( | High (Good leaving group) | Medium | Low |

| Reactivity (Pd-Cat) | Low (Requires specialized ligands) | High | Very High |

| MOF Application | Standard Modulator | Rare | Rare |

Synthetic Workflow: The "Chloride Handle" Approach

Figure 2: Step-wise synthetic workflow utilizing the stability of the aryl chloride to allow early-stage modification of the carboxylic acid.

References

-

Defect Engineering in UiO-66

- Trickett, C. A., et al. (2015). "The Chemistry of Metal–Organic Frameworks for CO2 Capture, Regeneration and Conversion.

- Context: Describes the role of monocarboxylic acid modul

-

Rigid Linkers in PROTACs

-

Testa, A., et al. (2020).[] "Design and Synthesis of Rigid Linkers for PROTACs." Journal of Medicinal Chemistry.

- Context: Discusses the pharmacokinetic advantages of replacing PEG with arom

-

-

Cross-Coupling of Aryl Chlorides

- Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Context: The definitive guide on activating aryl chlorides using bulky phosphine ligands.

-

General Properties of Chlorobenzoic Acid

Sources

- 1. 2-chlorobenzoic Acid | 118-91-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. scispace.com [scispace.com]

- 3. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-4-(hydroxymethyl)benzoic acid in Organic Solvents

Abstract: The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical framework for determining and interpreting the solubility profile of 3-Chloro-4-(hydroxymethyl)benzoic acid, a key chemical intermediate. We move beyond a simple listing of data to establish a robust, first-principles approach for researchers, scientists, and drug development professionals. This document details the theoretical underpinnings of solubility, presents a self-validating experimental protocol for its determination via the equilibrium shake-flask method coupled with HPLC analysis, and offers an expert interpretation of the expected results based on molecular structure. The methodologies and insights herein are designed to empower scientists to generate reliable solubility data and leverage it for informed decision-making in formulation, process chemistry, and purification.

The Pivotal Role of Solubility in Pharmaceutical Development

In the journey from a new chemical entity to a marketed drug, understanding its physicochemical properties is paramount. Among these, solubility is arguably one of the most critical. It dictates the rate and extent to which a compound can dissolve in a physiological medium, which is often the rate-limiting step for absorption and subsequent bioavailability.[2][4] A staggering number of promising drug candidates, estimated to be as high as 90% of molecules in the development pipeline, exhibit poor aqueous solubility.[1] This challenge necessitates a deep understanding of their solubility not only in aqueous systems but also in a wide array of organic solvents.

This knowledge is indispensable for:

-

Formulation Development: Selecting appropriate excipients and designing dosage forms (e.g., oral solids, parenteral solutions) that ensure the drug remains in solution until it reaches its site of action.[5]

-

Crystallization and Purification: Choosing suitable solvent systems for isolating the API with high purity and a desirable crystal form (polymorph).

-

Process Chemistry: Designing efficient synthetic routes where reactants are in the same phase, and products can be easily isolated.

-

Toxicology Studies: Preparing homogenous solutions for accurate dosing in preclinical safety assessments.

This guide focuses on 3-Chloro-4-(hydroxymethyl)benzoic acid, providing the tools to thoroughly characterize its solubility profile.

Physicochemical Characterization of 3-Chloro-4-(hydroxymethyl)benzoic acid

The solubility of a compound is intrinsically linked to its molecular structure.[4] Understanding the key functional groups and physical properties of 3-Chloro-4-(hydroxymethyl)benzoic acid allows us to predict and later rationalize its behavior in different solvents.

Chemical Structure:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Causality Behind Choices: This protocol is designed to eliminate common sources of error. Using excess solute ensures saturation is reached. Constant temperature is critical because solubility is temperature-dependent. A long equilibration time is necessary to ensure true thermodynamic equilibrium is achieved, not just a supersaturated or incompletely dissolved state. Finally, filtration is crucial to remove microscopic solid particles that would otherwise inflate the measured concentration.

Materials:

-

3-Chloro-4-(hydroxymethyl)benzoic acid (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance (4 decimal places)

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

HPLC system with UV detector

Procedure:

-

Preparation: Add approximately 100 mg of 3-Chloro-4-(hydroxymethyl)benzoic acid to a series of 20 mL glass vials. The key is to ensure an excess amount of solid will remain undissolved.

-

Solvent Addition: Add 10.0 mL of each selected solvent to the corresponding vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours. Visual inspection should confirm the presence of undissolved solid at the end of this period.

-

Phase Separation: Remove the vials from the shaker and let them stand undisturbed for 30 minutes to allow solids to settle. Carefully draw the supernatant into a syringe and immediately pass it through a 0.22 µm syringe filter into a clean, labeled vial. This step must be performed quickly to minimize any temperature change.

-

Sample Preparation for Analysis: Accurately prepare a dilution of the clear filtrate using the same solvent as a diluent. A dilution factor of 100 or 200 is typical. The final concentration should fall within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

An HPLC method with UV detection is ideal for quantifying aromatic compounds like this API. [6]A reverse-phase C18 column is a robust starting point.

HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | A common mobile phase system for acidic analytes; the acid suppresses ionization for better peak shape. A gradient or isocratic elution (e.g., 60:40 v/v) can be optimized. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading. |

| Detection | UV at 254 nm or 275 nm | Aromatic rings strongly absorb UV light in this range. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

System Validation: Before analyzing samples, the system must be calibrated. Prepare a series of standard solutions of 3-Chloro-4-(hydroxymethyl)benzoic acid of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration). A linear curve with a correlation coefficient (R²) > 0.999 is required for accurate quantification. This step is fundamental to the trustworthiness of the final data.

Expected Solubility Profile and Scientific Interpretation

While specific experimental data for 3-Chloro-4-(hydroxymethyl)benzoic acid is not widely published, we can predict its solubility profile with high confidence based on its structure and the principles of "like dissolves like". [7]The following table summarizes the expected solubility in various solvent classes.

Table 1: Expected Solubility Profile of 3-Chloro-4-(hydroxymethyl)benzoic acid

| Solvent | Solvent Class | Key Solute-Solvent Interactions | Expected Solubility |

|---|---|---|---|

| Methanol | Polar Protic | Strong H-bond donating & accepting | Very High |

| Ethanol | Polar Protic | Strong H-bond donating & accepting | High |

| Acetone | Polar Aprotic | H-bond accepting, dipole-dipole | Moderate to High |

| Ethyl Acetate | Polar Aprotic | H-bond accepting, dipole-dipole | Moderate |

| Acetonitrile | Polar Aprotic | H-bond accepting, strong dipole | Moderate |

| Dichloromethane | Slightly Polar | Dipole-dipole, weak H-bond accepting | Low |

| Toluene | Non-polar | van der Waals forces | Very Low |

| n-Hexane | Non-polar | van der Waals forces | Insoluble |

Discussion of Molecular Interactions

The solubility hierarchy is governed by the ability of the solvent to interact with the polar -COOH and -CH₂OH groups.

-

In Polar Protic Solvents (e.g., Methanol): These solvents are ideal. Methanol can act as a hydrogen bond donor to the carbonyl oxygen and hydroxyl oxygen of the solute, and as a hydrogen bond acceptor for the carboxylic acid and alcohol protons. This network of strong, favorable interactions easily overcomes the crystal lattice energy of the solid, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone): These solvents possess a strong dipole and can act as hydrogen bond acceptors (e.g., the carbonyl oxygen in acetone). They can interact favorably with the acidic and alcohol protons of the solute. However, since they cannot donate hydrogen bonds, the interaction network is less comprehensive than with protic solvents, resulting in slightly lower but still significant solubility.

-

In Non-polar Solvents (e.g., Hexane): These solvents can only engage in weak van der Waals interactions. They cannot disrupt the strong hydrogen bonding network that holds the solute molecules together in the crystal lattice. The energy required to break the solute-solute and solvent-solvent interactions is not compensated by the formation of new solute-solvent interactions, leading to very poor solubility.

The following diagram visualizes these disparate interaction types.

Caption: Dominant Solute-Solvent Interaction Types.

Conclusion and Implications

This guide has established a comprehensive framework for determining and understanding the solubility of 3-Chloro-4-(hydroxymethyl)benzoic acid. By combining a robust experimental protocol with a theoretical understanding of its molecular structure, researchers can generate reliable data crucial for pharmaceutical development. The expected high solubility in polar solvents like alcohols and moderate solubility in polar aprotic solvents like esters and ketones provides formulators with a range of potential systems for oral solutions, topical preparations, or crystallization processes. Conversely, its predicted insolubility in non-polar hydrocarbons confirms their utility as potential anti-solvents in purification procedures. Following the detailed, self-validating protocols outlined here will ensure the generation of high-quality, trustworthy data, thereby accelerating the development timeline and reducing late-stage attrition of drug candidates.

References

-

Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

-

Ramezankhani, V., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PubMed. Retrieved from [Link]

-

Deokate, S. C., et al. (2023, October 7). Drug Solubility: Importance and Enhancement Techniques. IJFMR. Retrieved from [Link]

-

Thordal, B., et al. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. Retrieved from [Link]

-

Almantari, R. A., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate. Retrieved from [Link]

-

Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

-

Shcherbakov, M. V., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. Retrieved from [Link]

-

Shcherbakov, M. V., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]

-

Williamson, K. L., & Minard, R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7). Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3). Retrieved from [Link]

-

Zhang, C., et al. (2018). The solubility of benzoic acid in seven solvents. ResearchGate. Retrieved from [Link]

Sources

- 1. veranova.com [veranova.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.ws [chem.ws]

Technical Whitepaper: Physicochemical and Functional Divergence of 3-Chloro-4-Hydroxybenzoic Acid and Hydroxymethyl Analogs

This technical guide details the physicochemical, synthetic, and functional divergences between 3-chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) and its direct hydroxymethyl bioisostere, 3-chloro-4-hydroxybenzyl alcohol .

Executive Summary

In medicinal chemistry and environmental toxicology, the distinction between 3-chloro-4-hydroxybenzoic acid (an oxidized metabolite) and 3-chloro-4-hydroxybenzyl alcohol (its reduced congener) is critical. While both share the chlorinated phenolic core responsible for specific protein binding and metabolic resistance, their functional groups (Carboxyl vs. Hydroxymethyl) dictate vastly different solubility profiles, ionization states, and metabolic fates.

-

3-Chloro-4-hydroxybenzoic acid: A highly acidic, polar scaffold often serving as a metabolic endpoint or an intermediate in herbicide degradation. It is a hydrogen bond donor/acceptor with high water solubility at physiological pH.

-

3-Chloro-4-hydroxybenzyl alcohol: A neutral (amphoteric), lipophilic analog often used as a "pro-drug" precursor or a bioisostere to improve membrane permeability before metabolic oxidation.

Molecular Architecture & Physicochemical Profiling

The substitution of the carboxylic acid moiety (-COOH) with a hydroxymethyl group (-CH

Comparative Physicochemical Data

| Feature | 3-Chloro-4-hydroxybenzoic acid | 3-Chloro-4-hydroxybenzyl alcohol | Impact on Function |

| Formula | C | C | Oxidation state difference |

| MW | 172.57 g/mol | 158.58 g/mol | Mass shift (Δ = 14 Da) |

| pKa (Acid) | ~4.0 (COOH), ~8.5 (Phenol) | N/A (No COOH), ~9.5 (Phenol) | Acid is ionized at pH 7.4; Alcohol is neutral. |

| LogP | ~1.6 (Neutral form) | ~1.3 - 1.5 | Alcohol permeates membranes via passive diffusion more effectively than the ionized acid. |

| H-Bonding | Donor (2), Acceptor (3) | Donor (2), Acceptor (2) | Carboxyl is a stronger H-bond acceptor. |

| Melting Point | 171–173 °C | ~115–118 °C (Est.) | Crystal lattice energy is higher in the acid due to dimer formation. |

Technical Insight: The chlorine atom provides metabolic stability by blocking the ortho-position relative to the phenol, preventing rapid glucuronidation or sulfation that typically clears non-chlorinated analogs.

Synthetic & Metabolic Pathways

Understanding the interconversion between these two states is vital for process chemistry (synthesis) and toxicology (degradation).

Chemical Synthesis[1][2][3][4]

-

Acid Synthesis: Typically achieved via the carboxylation of 2-chlorophenol (Kolbe-Schmitt reaction conditions) or oxidation of 3-chloro-4-hydroxybenzaldehyde.

-

Alcohol Synthesis: Requires the selective reduction of 3-chloro-4-hydroxybenzoic acid. Standard reagents like LiAlH

are effective but can be harsh. Chemoselective reduction using Borane-THF complexes is preferred to avoid dechlorinating the ring.

Biological Degradation

In bacterial systems (e.g., Pseudomonas spp.), the alcohol is often an intermediate. The pathway typically flows from Alcohol

Visualization: Redox Interconversion & Degradation Logic

Figure 1: Redox interconversion showing the metabolic oxidation flow from alcohol to acid and the synthetic reduction pathway.

Experimental Protocols

Protocol A: HPLC Separation of Acid vs. Alcohol

Distinguishing these analogs requires controlling the ionization state of the benzoic acid.

Rationale: At neutral pH, the acid is ionized (benzoate) and elutes at the void volume, while the alcohol remains retained. To separate them effectively, an acidic mobile phase is required to suppress ionization of the carboxyl group.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-10 min: 5%

60% B (Linear ramp) -

10-12 min: 60% B (Wash)

-

-

Detection: UV at 280 nm (Phenolic absorption) and 254 nm .

-

Expected Results:

-

3-Chloro-4-hydroxybenzyl alcohol: Elutes earlier (more polar than the protonated acid form due to H-bonding capacity of CH

OH). -

3-Chloro-4-hydroxybenzoic acid: Elutes later (in protonated form, the chloro-benzoic core is highly hydrophobic).

-

Protocol B: Chemical Differentiation (Solubility Test)

A rapid benchtop test to confirm identity without HPLC.

-

Reagent: Saturated Sodium Bicarbonate (NaHCO

) solution. -

Procedure: Add 10 mg of the unknown solid to 1 mL of reagent.

-

Observation:

-

Acid: Dissolves immediately with effervescence (CO

evolution) due to carboxyl deprotonation. -

Alcohol: Remains insoluble/suspension (Phenol is too weak to react with bicarbonate).

-

Functional Applications: Drug Design & Bioisosterism

In drug discovery, switching between the acid and the hydroxymethyl analog is a strategic decision known as "bioisosteric replacement."

-

Permeability: The alcohol is often used as a prodrug. It crosses cell membranes passively. Once intracellular, ubiquitous dehydrogenases oxidize it to the acid , which is the active pharmacophore (trapped inside the cell due to ionization).

-

Toxicity: The acid is generally less toxic but rapidly excreted. The alcohol can be reactive; benzylic alcohols can form reactive carbocations (via sulfotransferase activation) leading to DNA adducts, though the electron-withdrawing chlorine mitigates this risk compared to non-chlorinated analogs.

Visualization: SAR Decision Logic

Figure 2: Strategic decision tree for selecting between Acid and Alcohol scaffolds during lead optimization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

-

Suflita, J. M., et al. (1992). "The anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment proceeds via either chlorophenol or hydroxybenzoate." Applied and Environmental Microbiology, 58(11), 3580–3585. Retrieved from [Link]

-

Jing, Y., et al. (2014). "Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones."[1] Organic Letters, 16(18), 4932-4935. (Context for chlorobenzyl alcohol reactivity). Retrieved from [Link]

-

PureSynth (2025). 3-Chloro-4-Hydroxy-5-Methoxybenzyl Alcohol Properties. (Analogous physicochemical data). Retrieved from [Link]

Sources

An In-depth Technical Guide to Sourcing 3-Chloro-4-(hydroxymethyl)benzoic Acid for Custom Synthesis

For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized chemical intermediates is a critical first step in the synthesis of novel compounds. 3-Chloro-4-(hydroxymethyl)benzoic acid is a key building block in the creation of a variety of pharmaceutical and agrochemical compounds.[1] This guide provides a comprehensive overview of sourcing strategies, custom synthesis considerations, and analytical validation for this versatile molecule.

Understanding 3-Chloro-4-(hydroxymethyl)benzoic Acid: Key Properties

Before initiating any sourcing or synthesis protocol, a thorough understanding of the target molecule's physicochemical properties is essential.

Table 1: Physicochemical Properties of 3-Chloro-4-(hydroxymethyl)benzoic acid

| Property | Value | Source |

| Molecular Formula | C8H7ClO3 | [2] |

| Molecular Weight | 186.59 g/mol | [2] |

| CAS Number | 56960-87-3 | [2] |

| Appearance | White to pale yellow powder or crystals | |

| Melting Point | 171-173 °C | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in methanol | [3] |

Sourcing Strategies: Off-the-Shelf vs. Custom Synthesis

The initial decision for any research team is whether to procure 3-Chloro-4-(hydroxymethyl)benzoic acid from a catalog supplier or to commission a custom synthesis. This choice depends on factors such as required quantity, purity specifications, and project timelines.

Evaluating Commercial Suppliers

A number of chemical suppliers list 3-Chloro-4-(hydroxymethyl)benzoic acid in their catalogs. When evaluating these suppliers, it is crucial to consider not just the price, but also the purity of the material, the availability of analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.

Commissioning a Custom Synthesis

For larger quantities or when specific purity profiles are required, custom synthesis is often the more strategic option.[4] This approach allows for greater control over the final product and can be more cost-effective at scale.

Below is a logical workflow for evaluating and selecting a custom synthesis partner.

Caption: Workflow for Selecting a Custom Synthesis Partner.

Synthetic Routes for 3-Chloro-4-(hydroxymethyl)benzoic Acid

Several synthetic pathways can be employed to produce 3-Chloro-4-(hydroxymethyl)benzoic acid. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity of the final product.

A common and effective approach involves the hydrolysis of a suitable precursor, such as a 4-(chloromethyl)benzoyl chloride derivative.[5] This method is often favored for its relatively high yields and the commercial availability of the starting materials.

The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized Synthetic Pathway.

Detailed Experimental Protocol: Hydrolysis of 4-Chloro-3-nitro-methylbenzoate

This protocol is adapted from a known procedure for the synthesis of a related hydroxybenzoic acid derivative and illustrates a viable route.[6]

Step 1: Preparation of 4-Hydroxy-3-nitrobenzoic acid

-

A 5-liter, 3-necked, round-bottom flask is charged with 432 g of NaOH, 3 liters of H2O, and 320 g of 4-chloro-3-nitromethylbenzoate.[6]

-

The reaction mixture is heated and stirred until the hydrolysis is complete.

-

The mixture is then cooled and acidified to precipitate the 4-hydroxy-3-nitrobenzoic acid.

-

The product is filtered, washed, and dried. The yield is typically around 90%.[6]

Step 2: Reduction of the Nitro Group

-

To a 5-liter, 3-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.[6]

-

The reaction mixture is heated to 95° C with vigorous stirring, and hydrogen gas is passed through the mixture.[6]

-

Upon completion, the reaction is cooled, and the catalyst is removed by filtration to yield 3-amino-4-hydroxybenzoic acid hydrochloride.[6]

Note: Further specific chlorination and hydroxymethylation steps would be required to arrive at the target molecule, 3-Chloro-4-(hydroxymethyl)benzoic acid. The above serves as a foundational example of the types of reactions involved.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the sourced or synthesized 3-Chloro-4-(hydroxymethyl)benzoic acid.

Table 2: Key Analytical Techniques for Quality Control

| Analytical Technique | Purpose | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities.[7] | ≥98% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | Conforms to structure |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern.[8] | Conforms to expected m/z |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Conforms to reference spectrum |

Example HPLC Method for Benzoic Acid Derivatives

While a specific method for 3-Chloro-4-(hydroxymethyl)benzoic acid must be developed and validated, a general approach for related compounds provides a solid starting point.

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm).[9]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[9]

-

Flow Rate: 0.35 mL/min.[9]

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 2.5 µL.[9]

-

Column Temperature: 55 °C.[9]

Conclusion

Sourcing 3-Chloro-4-(hydroxymethyl)benzoic acid requires a strategic approach, whether opting for a catalog product or a custom synthesis. A thorough evaluation of suppliers, a clear understanding of the synthetic routes, and a robust analytical quality control plan are paramount to the success of any research and development program that relies on this critical intermediate. By following the principles outlined in this guide, scientists and researchers can confidently procure high-quality material, ensuring the integrity and reproducibility of their subsequent synthetic work.

References

- 3-CHLORO-4-HYDROXYBENZOIC ACID | 3964-58-7 - ChemicalBook. (2026, January 13).

- Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7) - Cheméo. (n.d.).

- 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, 1 mg - CP Lab Safety. (n.d.).

- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. (2025, December).

- 3-Chloro-4-hydroxybenzoic acid 98 3964-58-7 - Sigma-Aldrich. (n.d.).

- 3-Chloro-4-hydroxybenzoic acid - Chem-Impex. (n.d.).

- 3-Chloro-4-hydroxybenzoic acid | 3964-58-7 - Sigma-Aldrich. (n.d.).

- 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem. (n.d.).

- CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents. (n.d.).

- Synthesis of 3-chlorobenzoic acid - YouTube. (2021, June 29).

- METHYL 3-CHLORO-4-HYDROXYBENZOATE CAS#: 3964-57-6 - ChemicalBook. (n.d.).

- Validated analytical methods pdf. (n.d.).

- 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3) - PubChemLite. (n.d.).

- Custom Synthesis | @rtMolecule - ArtMolecule. (n.d.).

- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents. (n.d.).

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. (2026, January 6).

- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - Semantic Scholar. (n.d.).

- No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.).

- HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.).

- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC. (n.d.).

- Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. - PrepChem.com. (n.d.).

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.).

- Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. (1989, November 15).

- Chloromethane 200ug/mL methanol, analytical standard 74-87-3 - MilliporeSigma. (n.d.).

- Journal of Chromatography B The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using H. (n.d.).

- US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents. (n.d.).

- OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30).

- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. Custom Synthesis | @rtMolecule [artmolecule.fr]

- 5. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. helixchrom.com [helixchrom.com]

- 8. ugent.be [ugent.be]

- 9. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Chloro-4-(hydroxymethyl)benzoic acid as a Versatile Intermediate for PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Pivotal Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which induces the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8]

While the choice of ligands determines the target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][5] The linker orients the two ligands to facilitate the formation of a stable and productive ternary complex, a cornerstone of successful protein degradation.[9] This guide focuses on the application of 3-Chloro-4-(hydroxymethyl)benzoic acid as a strategic intermediate in the construction of PROTAC linkers, offering a blend of rigidity and versatile chemical handles for linker synthesis.

3-Chloro-4-(hydroxymethyl)benzoic acid: A Strategic Intermediate

3-Chloro-4-(hydroxymethyl)benzoic acid provides a unique scaffold for PROTAC linker design, incorporating a semi-rigid phenyl ring that can aid in optimizing the spatial arrangement of the final PROTAC molecule. The presence of three distinct functional handles—a carboxylic acid, a hydroxymethyl group, and a chloro substituent—offers a versatile platform for chemical modification and attachment of various linker components.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | PubChem |

| Molecular Weight | 186.59 g/mol | PubChem |

| IUPAC Name | 3-chloro-4-(hydroxymethyl)benzoic acid | PubChem |

| CAS Number | 5505-57-7 | PubChem |

The Strategic Advantage of the Substituted Phenyl Ring:

The phenyl ring introduces a degree of rigidity to the linker, which can be advantageous in several ways:

-

Conformational Control: A more rigid linker can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher degradation efficiency.[9]

-

Improved Selectivity: By constraining the possible orientations of the POI and E3 ligase, a rigid linker can disfavor the formation of off-target ternary complexes.[2]

-

Enhanced Cell Permeability: Studies have shown that linkers that promote folded or compact conformations can shield polar surface area, leading to improved cell permeability, a common challenge for "beyond Rule of 5" molecules like PROTACs.[10]

The chloro substituent further influences the electronic properties of the phenyl ring and can engage in specific interactions within the ternary complex. Its electron-withdrawing nature can affect the acidity of the benzoic acid and the reactivity of the ring. Moreover, halogen bonding is an increasingly recognized non-covalent interaction in drug design that could contribute to the stability of the ternary complex.

Synthetic Strategy: A Step-by-Step Guide to Linker Elaboration

The synthesis of a PROTAC linker from 3-Chloro-4-(hydroxymethyl)benzoic acid involves a sequential functionalization of its reactive sites. The general strategy involves:

-

Protection of the Carboxylic Acid: To prevent unwanted side reactions, the carboxylic acid is typically protected, often as a methyl or ethyl ester.

-

Activation and Elongation from the Hydroxymethyl Group: The hydroxymethyl group is converted to a more reactive species, such as a bromomethyl group, to facilitate the attachment of a flexible linker component (e.g., a polyethylene glycol (PEG) chain) via nucleophilic substitution.

-

Deprotection of the Carboxylic Acid: The protecting group on the carboxylic acid is removed to allow for subsequent conjugation.

-

Conjugation to Ligands: The two ends of the elaborated linker are then sequentially coupled to the E3 ligase ligand and the POI ligand.

Diagram: Overall Synthetic Workflow

Caption: General workflow for synthesizing a PROTAC using 3-Chloro-4-(hydroxymethyl)benzoic acid.

Experimental Protocols

Protocol 1: Protection of the Carboxylic Acid (Esterification)

This protocol describes the conversion of the carboxylic acid to a methyl ester to prevent its interference in subsequent reactions.

Materials:

-

3-Chloro-4-(hydroxymethyl)benzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer and heating mantle

Procedure:

-

Suspend 3-Chloro-4-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

-

Heat the mixture to reflux and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-chloro-4-(hydroxymethyl)benzoate. The product can be purified by column chromatography if necessary.

Diagram: Esterification Reaction

Caption: Protection of the carboxylic acid group as a methyl ester.

Protocol 2: Activation of the Hydroxymethyl Group (Bromination)

This protocol converts the less reactive hydroxymethyl group into a more reactive bromomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution.

Materials:

-

Methyl 3-chloro-4-(hydroxymethyl)benzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent, anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

Dissolve methyl 3-chloro-4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1-1.2 eq) and a catalytic amount of AIBN or benzoyl peroxide.

-

Heat the mixture to reflux (around 80°C for CCl₄) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(bromomethyl)-3-chlorobenzoate. This product is often used in the next step without further purification.

Protocol 3: Linker Elongation (Williamson Ether Synthesis)

This protocol attaches a flexible PEG linker to the activated benzoic acid derivative.

Materials:

-

Methyl 4-(bromomethyl)-3-chlorobenzoate

-

A polyethylene glycol (PEG) chain with a terminal hydroxyl group (e.g., HO-(CH₂)₂-(O(CH₂)₂)n-OH)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flask under an inert atmosphere, dissolve the PEG chain (1.0 eq) in anhydrous THF or DMF.

-

Cool the solution to 0°C and carefully add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the alkoxide.

-

Add a solution of methyl 4-(bromomethyl)-3-chlorobenzoate (1.0 eq) in the same anhydrous solvent dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography to obtain the elongated linker with the protected carboxylic acid.

Protocol 4: Deprotection of the Carboxylic Acid (Hydrolysis)

This protocol removes the methyl ester protecting group to reveal the free carboxylic acid, which is necessary for amide coupling.

Materials:

-

The product from Protocol 3

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and water

-

Hydrochloric acid (HCl), 1N

-

Round-bottom flask and magnetic stirrer

Procedure:

-

Dissolve the ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC or LC-MS.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the bifunctional linker with a free carboxylic acid.

Protocol 5: Amide Coupling to an E3 Ligase Ligand

This protocol describes the conjugation of the bifunctional linker to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).

Materials:

-

The bifunctional linker from Protocol 4

-

Amine-functionalized E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the bifunctional linker (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amine-functionalized E3 ligase ligand (1.0-1.2 eq) to the activated linker solution.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the ligand-linker conjugate by preparative HPLC.

The final conjugation to the POI ligand would follow a similar amide coupling protocol or other appropriate bioconjugation chemistry depending on the available functional groups on the POI ligand and the other end of the linker.

Characterization and Analysis

Thorough characterization of the synthesized intermediates and the final PROTAC is crucial to ensure purity and structural integrity.

Table: Analytical Techniques for PROTAC Characterization

| Technique | Purpose | Key Information Obtained |

| LC-MS/MS | Purity assessment, reaction monitoring, and molecular weight confirmation. | Retention time, mass-to-charge ratio (m/z) of the parent ion and its fragments.[11] |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bond formation. | Chemical shifts, coupling constants, and integration of protons and carbons, confirming the structure of the linker and the final PROTAC. |

| HRMS | Accurate mass determination. | Provides high-resolution mass data to confirm the elemental composition. |

| RP-HPLC | Purification and purity analysis. | Separation of the desired product from starting materials and byproducts. |

Conclusion

3-Chloro-4-(hydroxymethyl)benzoic acid serves as a valuable and versatile building block for the synthesis of PROTAC linkers. Its semi-rigid aromatic core and orthogonal functional groups allow for a structured and modular approach to linker design. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize and elaborate upon this intermediate, enabling the exploration of diverse linker architectures to optimize the therapeutic potential of PROTACs. The strategic incorporation of the chloro-substituted phenyl ring can impart favorable conformational properties, potentially leading to PROTACs with improved cell permeability and degradation efficacy. As with any PROTAC design, empirical optimization of the linker length and composition remains a critical step in achieving potent and selective protein degradation.

References

-

Vasanthanathan, P., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(22), 16416-16427. Available from: [Link]

-

Steen, J., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 239-249. Available from: [Link]

-

Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. Available from: [Link]

-

Schapira, M., et al. (2019). The PROTAC paradigm: a new way to drug the undruggable. Nature Reviews Drug Discovery, 18(12), 949-963. Available from: [Link]

-

Zhao, H. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. ChemMedChem, e202400171. Available from: [Link]

-

Edmondson, S. D., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 62(13), 5913-5937. Available from: [Link]

- BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. BenchChem Technical Support.

-

Organic Chemistry Portal. (2023). Protective Groups. Available from: [Link]

- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem Technical Support.

-

Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service. Available from: [Link]

- BenchChem. (2025). Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols. BenchChem Technical Support.

-

ACS Figshare. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Available from: [Link]

-

ChemRxiv. (2021). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the. Available from: [Link]

-

AAPS Newsmagazine. (2025). Early-Stage PROTAC Development and the Road to IND. Available from: [Link]

-

ResearchGate. (2020). Protection and deprotection of carboxylic acid group. Available from: [Link]

-

ResearchGate. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Available from: [Link]

- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Scilit. (2019). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Available from: [Link]

-

BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. Available from: [Link]

-

MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Available from: [Link]

-

PubMed. (2016). Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. Available from: [Link]

-

Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available from: [Link]

-

SciSpace. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Available from: [Link]

-

MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]

-

Blog. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Available from: [Link]

-

PMC. (2022). Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies. Available from: [Link]

-

PubMed. (2023). Native mass spectrometry interrogation of complexes formed during targeted protein degradation. Available from: [Link]

-

ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]

-

Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service. Available from: [Link]

-

PMC. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]

-

MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

-

Journal of the Chemical Society (Resumed). (1951). The effect of α-chloro-substituents on the SN1 reactivity of the C—Cl linkage. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chempep.com [chempep.com]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Advanced Control of Oxidation States in Benzoic Acid Synthesis

The following technical guide addresses the challenge of chemoselective oxidation in benzoic acid synthesis. Specifically, it focuses on scenarios where a researcher aims to synthesize a benzoic acid moiety but must prevent the "over-oxidation" of other sensitive functionalities (such as a second hydroxymethyl group intended to remain an alcohol) or prevent the oxidative degradation of the aromatic ring itself.

Current Status: Operational Topic: Chemoselectivity & Prevention of Over-Oxidation Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Selectivity Challenge

In the synthesis of complex benzoic acid derivatives, "over-oxidation" typically refers to two distinct failure modes:

-

Loss of Chemoselectivity: Converting a desired hydroxymethyl substituent (

) into an unwanted carboxylic acid ( -

Oxidative Degradation: Cleavage of the aromatic ring or decarboxylation, often caused by aggressive reagents (e.g.,

, Chromic Acid) acting on electron-rich substrates.

This guide provides protocols to ensure the Benzoic Acid is formed while preserving other sensitive hydroxymethyl groups or structural integrity.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, determine your substrate class to select the appropriate oxidation system.

Figure 1: Decision tree for selecting oxidation protocols based on substrate complexity and sensitivity.

Standard Operating Protocols (SOPs)

Protocol A: TEMPO-Catalyzed Oxidation (Zhao Modification)

Best for: Rapid conversion of primary alcohols to carboxylic acids without affecting secondary alcohols or electron-rich rings.

Mechanism: The oxoammonium species oxidizes the alcohol to an aldehyde, which is then rapidly oxidized to the acid by sodium chlorite (

Reagents:

-

Substrate (1.0 equiv)

-

TEMPO (0.07 equiv)

- (2.0 equiv)

- (0.02 equiv, catalyst for regeneration)

-

Buffer: Phosphate buffer (pH 6.7) / MeCN

Step-by-Step:

-